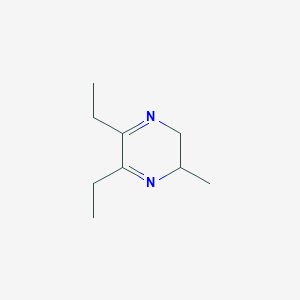

2,3-Diethyl-5-methyl-5,6-dihydropyrazine

Description

Propriétés

Numéro CAS |

101708-69-4 |

|---|---|

Formule moléculaire |

C9H16N2 |

Poids moléculaire |

152.24 g/mol |

Nom IUPAC |

5,6-diethyl-2-methyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3 |

Clé InChI |

LTRVKBLOHFHYCL-UHFFFAOYSA-N |

SMILES |

CCC1=NCC(N=C1CC)C |

SMILES canonique |

CCC1=NCC(N=C1CC)C |

Origine du produit |

United States |

Synthetic Methodologies for 2,3 Diethyl 5 Methyl 5,6 Dihydropyrazine and Analogues

Chemical Synthesis Approaches for 5,6-Dihydropyrazines

The formation of the 5,6-dihydropyrazine core can be achieved through various synthetic routes, including classical condensation reactions, which are widely used for their reliability, and more modern catalytic approaches. Another significant strategy involves the selective reduction of the corresponding aromatic pyrazine (B50134) derivatives.

Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds

A foundational and versatile method for synthesizing substituted dihydropyrazines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization to form the dihydropyrazine (B8608421) ring. The specific substituents on the final heterocyclic product are determined by the side chains of the starting amine and dicarbonyl precursors.

A proposed mechanism for this type of condensation involves the initial nucleophilic attack of one amine group on a carbonyl, followed by dehydration to form a Schiff base (imine). A subsequent intramolecular attack by the second amine group on the remaining carbonyl, followed by another dehydration step, leads to the cyclized 5,6-dihydropyrazine product. The reaction is often facilitated by mild reaction conditions.

The synthesis of the target molecule, 2,3-diethyl-5-methyl-5,6-dihydropyrazine, specifically utilizes 1,2-propanediamine as the diamine component. The use of this chiral, non-symmetrical diamine introduces the methyl group at the 5-position of the dihydropyrazine ring. The reaction between 1,2-propanediamine and an appropriate dicarbonyl precursor under mild conditions leads directly to the formation of the desired 5-methyl substituted 5,6-dihydropyrazine structure.

Acyloins, which are α-hydroxy ketones, serve as effective precursors to the 1,2-dicarbonyl compounds required for condensation. In the context of 2,3-diethyl-5-methyl-5,6-dihydropyrazine synthesis, α,β-unsaturated acyloins are particularly relevant. These molecules can exist in equilibrium with their tautomeric enediol form or be oxidized to the corresponding diketone. The reaction mechanism for the formation of 5,6-dihydropyrazines from α,β-unsaturated acyloins and 1,2-propanediamine involves the formation of a Schiff base, followed by a double bond migration to create a more energetically favorable conjugated π system, which then cyclizes.

For the synthesis of 2,3-diethyl-5-methyl-5,6-dihydropyrazine, the required acyloin precursor would be 5-hydroxy-4-octene-3-one. The condensation of this acyloin with 1,2-propanediamine yields the target dihydropyrazine.

| Precursor 1 | Precursor 2 | Product |

| 1,2-Propanediamine | 5-Hydroxy-4-octene-3-one | 2,3-Diethyl-5-methyl-5,6-dihydropyrazine |

Achieving regioselectivity in the synthesis of substituted 5,6-dihydropyrazines is crucial for creating specific isomers. The primary method for controlling the placement of substituents relies on the use of unsymmetrically substituted precursors.

When an unsymmetrical 1,2-diamine, such as 1,2-propanediamine, reacts with an unsymmetrical 1,2-dicarbonyl compound, two potential regioisomers can be formed. The selectivity of the reaction can be influenced by several factors:

Steric Hindrance : The relative steric bulk of the substituents on both the diamine and the dicarbonyl can direct the initial nucleophilic attack, favoring the formation of the less sterically hindered intermediate.

Electronic Effects : Electron-donating or electron-withdrawing groups on the precursors can alter the reactivity of the carbonyl carbons and amino groups, thereby influencing which combination is kinetically or thermodynamically favored.

Reaction Conditions : Parameters such as temperature, solvent, and pH can affect the reaction pathway and the ratio of the resulting products.

By carefully selecting the precursors, it is possible to synthesize a wide array of specifically substituted 5,6-dihydropyrazines, including unsymmetrical analogues.

Metal-Catalyzed Routes to Dihydropyrazines

Transition metal catalysis offers powerful and efficient pathways for the synthesis of heterocyclic compounds. While direct metal-catalyzed cyclizations to form 5,6-dihydropyrazines are not as common as condensation methods, catalytic dearomatization of pyrazines has emerged as a viable route. For instance, a highly enantioselective copper-catalyzed dearomatization of pyrazine has been reported. This process involves reacting pyrazine with a chloroformate and an alkyne in the presence of a copper salt and a chiral ligand. The reaction proceeds to form a 2,3-disubstituted dihydropyrazine as a single diastereomer with high enantiomeric excess. This method provides direct access to chiral, C-substituted piperazine precursors and demonstrates a modern catalytic approach to the dihydropyrazine core. Although this specific example yields a 2,3-dihydropyrazine, the principle of metal-catalyzed dearomatization represents a potential strategy for accessing the 5,6-dihydro isomer with different catalytic systems or starting materials.

Regioselective Reduction Strategies for Pyrazine Derivatives

An alternative to building the dihydropyrazine ring from acyclic precursors is the partial and regioselective reduction of a fully aromatic pyrazine. The challenge in this approach is to reduce only one of the two C=N double bonds, and to do so at the desired positions (e.g., the 5 and 6 positions) without over-reducing the ring to a tetrahydropyrazine or piperazine.

Several methods can be employed for this purpose:

Electrochemical Reduction : The electrochemical reduction of pyrazines in an alkaline medium initially produces highly oxidizable 1,4-dihydropyrazines. These intermediates can then isomerize to the more stable 1,2- or 1,6-dihydropyrazines. The final product depends on the reaction conditions, such as pH and solvent, which control the rate of isomerization.

Reduction with Diimide (N₂H₂) : Diimide, which can be generated in situ from hydrazine and an oxidant (like air or H₂O₂) or from the thermal decomposition of sulfonylhydrazides, is a mild reducing agent known for its stereospecificity (syn-addition of hydrogen). It is particularly effective for reducing non-polar double bonds and can be used to selectively reduce one double bond in the pyrazine ring. The regioselectivity would be governed by the directing effects and steric accessibility imposed by the substituents on the pyrazine ring.

Borohydride Reduction of Pyrazinium Salts : Pyrazines can be activated towards reduction by quaternization with an alkyl halide to form a pyrazinium salt. These salts are more susceptible to nucleophilic attack by hydride reagents. Sodium borohydride (NaBH₄) can be used to reduce pyrazinium salts, often leading to di- or tetrahydro- products. The regioselectivity of the hydride attack is influenced by the electronic and steric properties of the substituents on the ring, potentially allowing for the targeted formation of 5,6-dihydropyrazines.

Catalytic Hydrogenation : While catalytic hydrogenation of pyrazines often leads to complete saturation to form piperazines, selective partial hydrogenation is possible under controlled conditions or with specific catalysts. For example, Ir-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce chiral piperazines, implying a dihydropyrazine intermediate. Achieving the 5,6-dihydro isomer selectively requires careful catalyst and condition screening to prevent over-reduction or isomerization.

| Reduction Method | Reagents | Intermediate/Product Type |

| Electrochemical | Electric current, alkaline medium | 1,4-Dihydropyrazine (B12976148) (isomerizes) |

| Diimide Reduction | Hydrazine + Oxidant | Dihydropyrazine |

| Borohydride Reduction | 1. Alkyl Halide; 2. NaBH₄ | Dihydropyrazine/Tetrahydropyrazine |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ir, Rh) | Dihydropyrazine/Piperazine |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including dihydropyrazine derivatives.

The synthesis of 2,3-dialkyl-5,6-dihydropyrazines can be efficiently achieved through the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine under microwave irradiation. For the synthesis of 2,3-diethyl-5,6-dihydropyrazine analogues, the reaction would involve the condensation of hexane-3,4-dione with a substituted 1,2-diamine. The use of microwave heating can significantly reduce the reaction time from hours to minutes and often results in improved product yields.

A typical procedure involves mixing the dicarbonyl compound and the diamine, sometimes in the presence of a catalyst or on a solid support like montmorillonite K-10 clay, and irradiating the mixture in a dedicated microwave reactor. The reaction conditions, such as temperature, time, and solvent, can be optimized to maximize the yield of the desired dihydropyrazine. This method offers a greener alternative to traditional synthesis by reducing energy consumption and often allowing for solvent-free conditions.

| Reactants | Conditions | Product | Advantages |

|---|---|---|---|

| α-Dicarbonyl + 1,2-Diamine | Microwave Irradiation (e.g., 80-150°C, 5-30 min) | 2,3-Disubstituted-5,6-dihydropyrazine | Rapid reaction times, high yields, reduced energy consumption |

Chemoenzymatic and Biosynthetic Pathways to 5,6-Dihydropyrazines

Chemoenzymatic and biosynthetic methods offer highly selective and sustainable routes to complex molecules, leveraging the catalytic power of enzymes and whole microbial cells.

Biotransformation Utilizing Yeast Systems (e.g., Baker's Yeast)

Baker's yeast (Saccharomyces cerevisiae) is a versatile and readily available biocatalyst in organic synthesis. Its application in the synthesis of dihydropyrazine precursors, specifically aliphatic acyloins, is a well-established chemoenzymatic strategy.

The key enzymatic step in this pathway is the acyloin condensation reaction catalyzed by pyruvate decarboxylase, an enzyme present in baker's yeast. This enzyme facilitates the condensation of an aldehyde with a C2-unit derived from pyruvate. For the synthesis of precursors to 2,3-diethyl-5-methyl-5,6-dihydropyrazine, propionaldehyde would be used as the substrate. The yeast-mediated biotransformation of propionaldehyde generates 3-hydroxy-2-pentanone (an aliphatic acyloin). This biotransformation is typically carried out in an aqueous medium under mild conditions. The use of whole cells offers advantages such as cofactor regeneration and enzyme protection. Studies have shown that various yeast strains can be screened to find potent candidates for efficient and stereoselective acyloin synthesis.

| Yeast Strain | Substrate | Product (Acyloin) | Key Enzyme |

|---|---|---|---|

| Saccharomyces cerevisiae | Propionaldehyde | 3-Hydroxy-2-pentanone | Pyruvate Decarboxylase |

| Pichia sp. | Aromatic Aldehydes | Aromatic Acyloins | Pyruvate Decarboxylase |

| Lodderomyces sp. | Aromatic Aldehydes | Aromatic Acyloins | Pyruvate Decarboxylase |

Once the aliphatic acyloin (e.g., 3-hydroxy-2-pentanone) is produced and isolated, it can be converted to the corresponding α-diketone (hexane-3,4-dione) through a simple oxidation step. This diketone is a direct precursor to the target dihydropyrazine.

The final step is a chemical cyclization reaction. The α-diketone is condensed with a suitable diamine, such as 1,2-propanediamine, to yield 2,3-diethyl-5-methyl-5,6-dihydropyrazine. This condensation is typically carried out under mild conditions and results in the formation of the dihydropyrazine ring. This chemoenzymatic approach, combining a biological step with a chemical step, allows for the efficient and selective synthesis of the target molecule.

Microbial Biosynthesis of Dihydropyrazine-N-oxides

Recent research has uncovered biosynthetic pathways in microorganisms that lead to the formation of dihydropyrazine derivatives, including their N-oxides. Genome mining in bacteria like Pseudomonas has led to the identification of gene clusters responsible for the production of these compounds.

Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon has been shown to produce a family of pyrazine N-oxides, including a novel dihydropyrazine N,N'-dioxide metabolite. The proposed biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and a diiron N-oxygenase. The NRPS activates and tethers an amino acid, such as L-valine, which is then N-oxygenated. Subsequent enzymatic steps lead to the formation of an aminoaldehyde intermediate, two molecules of which can cyclize and dehydrate to form the dihydropyrazine N,N'-dioxide scaffold. While this specific pathway may not directly produce 2,3-diethyl-5-methyl-5,6-dihydropyrazine, it demonstrates the potential for engineering microbial systems for the de novo biosynthesis of diverse dihydropyrazine structures.

Enzyme-Mediated Synthesis of Dihydropyrazine Scaffolds

The use of isolated enzymes offers a more controlled approach to the synthesis of dihydropyrazine scaffolds. Biocatalysis can be employed to produce key precursors, such as chiral diamines or α-hydroxy ketones, with high enantiomeric purity. For instance, enzymes like transaminases can be used to synthesize chiral 1,2-diamines from prochiral ketones. These optically pure diamines can then be used in condensation reactions with α-dicarbonyls to produce enantiomerically enriched dihydropyrazines.

Chemical Reactivity and Transformation Mechanisms of 2,3 Diethyl 5 Methyl 5,6 Dihydropyrazine

Oxidative Transformations to Aromatic Pyrazines

The conversion of 5,6-dihydropyrazines to their corresponding aromatic pyrazines is a common and important transformation, driven by the thermodynamic stability of the resulting aromatic ring. This aromatization can be achieved through both stoichiometric oxidation and catalytic dehydrogenation processes.

Stoichiometric Oxidation Reactions

The dehydrogenation of 2,3-diethyl-5-methyl-5,6-dihydropyrazine to 2,3-diethyl-5-methylpyrazine (B150936) can be accomplished using a variety of stoichiometric oxidizing agents. These reactions involve the removal of two hydrogen atoms from the C5 and C6 positions of the dihydropyrazine (B8608421) ring.

Common reagents for this transformation include quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which are effective hydrogenation acceptors. wikipedia.org The reaction proceeds through a hydride transfer mechanism. Metal oxides like manganese dioxide (MnO₂) are also frequently employed, often under reflux conditions, to effect the oxidation. researchgate.net In some cases, even milder oxidants can be used. For instance, the treatment of 5,6-diphenyl-2,3-dihydropyrazine (B72616) with hydrogen peroxide has been shown to yield products of ring-opening and ring-contraction, highlighting the reactivity of the dihydropyrazine core, although not leading to the aromatic pyrazine (B50134) in this specific instance. capes.gov.br

The general mechanism for the oxidation involves the sequential loss of two hydrogen atoms, often as a hydride and a proton, to form the stable aromatic pyrazine ring.

Table 1: Stoichiometric Reagents for Dihydropyrazine Oxidation

| Oxidizing Agent | General Conditions | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., benzene, dioxane), room temp. or heating | wikipedia.org |

| Manganese Dioxide (MnO₂) | Reflux in a suitable solvent (e.g., toluene, benzene) | researchgate.net |

| Sulfur or Selenium | High temperatures | wikipedia.org |

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation offers a more atom-economical and often milder alternative to stoichiometric oxidation. These processes typically employ heterogeneous catalysts containing transition metals. rsc.orgnumberanalytics.com While specific studies on 2,3-diethyl-5-methyl-5,6-dihydropyrazine are not extensively documented, analogous transformations of other dihydropyrazines provide insight into the likely effective catalytic systems.

Supported metal catalysts are widely used, with the choice of metal and support influencing the activity and selectivity of the reaction. rsc.org Metals such as platinum, palladium, and iridium are known to be effective for dehydrogenation reactions. numberanalytics.commdpi.com The support material, which can range from carbon to metal oxides like alumina (B75360) (Al₂O₃) or ceria (CeO₂), plays a crucial role in dispersing the metal nanoparticles and can influence the electronic properties of the catalyst. rsc.orgmdpi.com

For example, a patented method for the synthesis of 2,3,5-trimethylpyrazine (B81540) involves the catalytic dehydrogenation of the corresponding 2,3,5-trimethyl-5,6-dihydropyrazine using a supported zinc catalyst, optionally modified with metal oxides like TiO₂, MnO₂, or Fe₃O₄. This process is carried out in the gas phase at elevated temperatures (300-360 °C). A similar approach would be expected to be effective for the dehydrogenation of 2,3-diethyl-5-methyl-5,6-dihydropyrazine.

Table 2: Catalytic Systems for Dehydrogenation of Dihydropyrazines (Analogous Systems)

| Catalyst System | Support | Temperature Range (°C) | Phase | Reference (Analogous) |

| Supported Zn catalyst | Pumice | 300-360 | Gas | |

| Pt or Pd with Sn, In, or Ga | Various | >500 | Gas | mdpi.com |

| Iridium (Ir) | CeO₂, TiO₂, NiO | 50 | Liquid | mdpi.com |

Photochemical Reactions of Dihydropyrazines

The presence of a C=N double bond and lone pairs on the nitrogen atoms makes dihydropyrazines susceptible to various photochemical transformations. These reactions can lead to the formation of unique and complex molecular architectures.

[2+2] Photocycloaddition Studies

These reactions typically proceed through the triplet excited state of the imine functionality. chemrxiv.orgnih.gov Photosensitizers can be used to facilitate the population of the triplet state. The reaction of the excited dihydropyrazine with an alkene would lead to a cyclobutane (B1203170) ring fused to the pyrazine ring. The regioselectivity and stereoselectivity of such reactions would be influenced by the nature of the substituents on both the dihydropyrazine and the alkene.

Photochemical Ring Contractions to Imidazole (B134444) Systems

A notable photochemical reaction of dihydropyrazine derivatives is their ring contraction to form imidazole systems. Research on 1-aryl-1,4-dihydropyrazines has shown that upon irradiation with UV light, these compounds undergo a ring contraction to yield 1-aryl-1H-imidazoles. researchgate.netbjut.edu.cn This transformation is proposed to occur through a mechanism involving a 6π-electron cyclization, followed by a [1+2] cycloreversion.

Although the starting material in these studies is a 1,4-dihydropyrazine (B12976148), it is plausible that a 5,6-dihydropyrazine like 2,3-diethyl-5-methyl-5,6-dihydropyrazine could undergo a similar rearrangement, potentially after isomerization to a different dihydropyrazine isomer under photochemical conditions. A study on 5,6-diphenyl-2,3-dihydropyrazine treated with hydrogen peroxide also reported the formation of a ring-contracted product, 2-phenyl-2-imidazoline, indicating the accessibility of this rearrangement pathway. capes.gov.br Theoretical studies on the photochemical rearrangement of imidazoles themselves also point to complex pathways involving conical intersections and internal cyclizations. figshare.comnih.gov

Isomerization and Rearrangement Pathways

Dihydropyrazines can exist as several isomers, and the interconversion between these forms is a key aspect of their chemistry. 5,6-Dihydropyrazines can potentially isomerize to the more conjugated 1,2- or 1,6-dihydropyrazine systems. These isomerization processes can be influenced by factors such as pH and the solvent system. cdnsciencepub.com

Furthermore, the dihydropyrazine ring system can undergo more profound rearrangements, particularly when fused to other ring systems. For example, studies on dihydropyrazino[2,1-b]quinazolinones have revealed a sequential quinazolinone-amidine rearrangement strategy (SQuAReS) that leads to complex fused heterocyclic systems. nih.gov While these examples involve more complex structures, they underscore the potential for the dihydropyrazine core to participate in intricate rearrangement pathways, which could be triggered by various reaction conditions.

Dihydropyrazine Isomer Equilibria (e.g., 1,4- vs. 1,2- vs. 1,6-dihydropyrazines)

Dihydropyrazines can exist as several constitutional isomers, with the relative position of the double bonds and the sp³-hybridized carbon atoms defining their stability and reactivity. The most common isomers are the 1,4-, 1,2-, and 5,6-dihydropyrazines. For the specific substitution pattern of 2,3-diethyl-5-methyl-5,6-dihydropyrazine, the most relevant equilibrium is with its tautomeric forms.

The stability of dihydropyrazine isomers is influenced by factors such as conjugation and the avoidance of anti-aromatic character. 1,4-Dihydropyrazines are often more stable than other isomers due to a more extended π-system. rsc.org In contrast, 1,2-dihydropyrazines can be less stable and more prone to oxidation. stackexchange.com The 5,6-dihydropyrazine isomer, as in the title compound, contains an enamine functionality, which has its own characteristic reactivity.

The relative stability of dihydropyridine (B1217469) isomers, a related class of compounds, has been studied computationally. These studies indicate that thermodynamically favorable structures are not always the most kinetically reactive. mdpi.com For instance, in some cases, the 1,4-isomer is thermodynamically more stable, while the 1,2-isomer may be a better hydride donor in chemical reactions. mdpi.com A similar trend can be expected for dihydropyrazines, where the specific substitution pattern and the reaction conditions will determine the predominant isomer and its reactivity.

Table 1: Comparison of Dihydropyrazine Isomers

| Isomer | Key Structural Feature | Relative Stability (General Trend) |

| 1,4-Dihydropyrazine | Conjugated diene system | Generally more stable |

| 1,2-Dihydropyrazine | Hydrazine-like N-N single bond | Generally less stable |

| 5,6-Dihydropyrazine | Enamine moiety | Stability is substituent-dependent |

Mechanisms of Tautomerization

Tautomerization is a key transformation for 2,3-diethyl-5-methyl-5,6-dihydropyrazine, which can exist in equilibrium with its imine and enamine forms. This process involves the migration of a proton and the shifting of double bonds. The tautomeric equilibrium is typically catalyzed by acids or bases. khanacademy.orglibretexts.org

Acid-Catalyzed Tautomerization: In the presence of an acid, the nitrogen atom of the imine form can be protonated. Subsequent deprotonation at the α-carbon leads to the formation of the enamine tautomer. This process is reversible, and the position of the equilibrium depends on the relative stability of the tautomers. khanacademy.org

Base-Catalyzed Tautomerization: Under basic conditions, a proton is abstracted from the α-carbon, forming a resonance-stabilized carbanion. Protonation of this intermediate at the nitrogen atom yields the enamine. libretexts.org

The tautomerization of dihydropyrazines is analogous to the well-studied keto-enol tautomerism of carbonyl compounds. leah4sci.comlibretexts.org The relative stability of the tautomers is influenced by factors such as conjugation, substitution, and solvent effects. For 2,3-diethyl-5-methyl-5,6-dihydropyrazine, the enamine form is likely to be a significant contributor to the equilibrium due to the presence of the alkyl substituents on the double bond.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2,3-diethyl-5-methyl-5,6-dihydropyrazine is characterized by the presence of both nucleophilic and electrophilic centers.

Nucleophilic Character: The nitrogen atoms in the dihydropyrazine ring possess lone pairs of electrons, making them nucleophilic. The enamine moiety in the 5,6-dihydro isomer is also a potent nucleophile, with the carbon atom β to the nitrogen being particularly reactive towards electrophiles. Nucleophilic addition reactions are common for dihydropyrazines, where a nucleophile attacks the carbon atom of the C=N bond. fiveable.melibretexts.orgyoutube.com

Electrophilic Character: The carbon atoms of the imine functionalities (C=N) are electrophilic and can be attacked by nucleophiles. The reactivity of these centers can be enhanced by protonation or by the presence of electron-withdrawing groups on the ring. While electrophilic substitution on the ring is less common than for aromatic systems, it can occur under certain conditions, particularly if the ring is activated by electron-donating groups. researchgate.netbyjus.commasterorganicchemistry.comdalalinstitute.com

Table 2: Predicted Reactivity of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Reaction Type | Reactive Site | Expected Outcome |

| Nucleophilic Attack | Imine Carbon (C=N) | Addition to the C=N bond |

| Electrophilic Attack | Enamine β-Carbon | Substitution at the β-carbon |

| Protonation | Nitrogen atoms | Formation of a pyrazinium salt |

Mechanistic Investigations of Dihydropyrazine Formation and Derivatization

The formation of 2,3-diethyl-5-methyl-5,6-dihydropyrazine can be achieved through the condensation of α,β-unsaturated acyloins with diamines. A proposed mechanism for the formation of 5,6-dihydropyrazines involves the initial formation of a Schiff base from the acyloin tautomer, followed by a double bond migration to form a more stable conjugated π-system. researchgate.net

Derivatization of the dihydropyrazine ring can be accomplished through various reactions. For instance, the nucleophilic character of the enamine allows for reactions with electrophiles, leading to the introduction of new functional groups. Oxidation of dihydropyrazines is a common transformation, leading to the formation of the corresponding aromatic pyrazine. The oxidation of 1,4-dihydropyrazines has been shown to be sensitive to the reaction environment. acs.org

Further derivatization can be achieved through reactions that target the nitrogen atoms or the remaining C-H bonds on the ring, although such reactions may require specific catalysts or forcing conditions. The rich chemistry of the dihydropyrazine scaffold allows for the synthesis of a wide variety of substituted pyrazines and related heterocyclic compounds.

Spectroscopic and Structural Characterization of 2,3 Diethyl 5 Methyl 5,6 Dihydropyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2,3-diethyl-5-methyl-5,6-dihydropyrazine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 2,3-diethyl-5-methyl-5,6-dihydropyrazine offers precise information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the protons of the two ethyl groups, the methyl group, and the dihydropyrazine (B8608421) ring. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) are key parameters for assigning each proton to its specific position.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals for the methyl and methylene (B1212753) protons of the two ethyl groups, likely appearing as a triplet and a quartet, respectively, due to spin-spin coupling. The methyl group attached to the dihydropyrazine ring would be expected to show a singlet. The protons on the stereogenic center and the adjacent methylene group in the dihydropyrazine ring would exhibit more complex splitting patterns, providing valuable information about their spatial relationships.

Table 1: Hypothetical ¹H NMR Data for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | Multiplet | 1H | C5-H |

| ~3.0-3.3 | Multiplet | 2H | C6-H₂ |

| ~2.5-2.8 | Quartet | 4H | -CH₂-CH₃ (at C2 & C3) |

| ~2.2 | Singlet | 3H | C5-CH₃ |

| ~1.1-1.3 | Triplet | 6H | -CH₂-CH₃ (at C2 & C3) |

Note: This table is based on general principles of ¹H NMR spectroscopy and expected values for similar structures. Actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,3-diethyl-5-methyl-5,6-dihydropyrazine would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, methyl, methylene).

The spectrum would be expected to show signals for the two carbons of the C=N double bond in the dihydropyrazine ring at lower field, followed by the signals for the sp³ hybridized carbons of the ring and the ethyl and methyl substituents at higher field.

Table 2: Hypothetical ¹³C NMR Data for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Chemical Shift (ppm) | Assignment |

| ~160-170 | C2 & C3 |

| ~50-60 | C5 |

| ~40-50 | C6 |

| ~20-30 | -CH₂-CH₃ (at C2 & C3) |

| ~20-25 | C5-CH₃ |

| ~10-15 | -CH₂-CH₃ (at C2 & C3) |

Note: This table is based on general principles of ¹³C NMR spectroscopy and expected values for similar structures. Actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbon atoms. For 2,3-diethyl-5-methyl-5,6-dihydropyrazine, COSY would show correlations between the methyl and methylene protons of the ethyl groups and between the protons at C5 and C6 of the dihydropyrazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C signals.

Variable-Temperature NMR Studies for Conformational Dynamics

The 5,6-dihydropyrazine ring is not planar and can exist in different conformations. Variable-temperature NMR studies can provide insights into the dynamic processes occurring in the molecule, such as ring inversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. From this data, the energy barrier for the conformational change can be calculated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

For 2,3-diethyl-5-methyl-5,6-dihydropyrazine (C₉H₁₆N₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 152.2. The fragmentation of the molecule would likely involve the loss of the alkyl substituents and the cleavage of the dihydropyrazine ring. Common fragmentation pathways would include the loss of a methyl radical (•CH₃), an ethyl radical (•C₂H₅), and potentially the cleavage of the ring to produce characteristic fragment ions.

Table 3: Hypothetical EI-MS Fragmentation Data for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 123 | [M - C₂H₅]⁺ |

| 109 | [M - C₃H₇]⁺ |

| 95 | [M - C₄H₉]⁺ |

| 81 | Further fragmentation products |

| 67 | Further fragmentation products |

Note: This table presents a hypothetical fragmentation pattern. The actual observed fragments and their relative intensities would depend on the specific conditions of the mass spectrometry experiment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the unambiguous differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 2,3-diethyl-5-methyl-5,6-dihydropyrazine, the molecular formula is C₉H₁₆N₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). While specific experimental HRMS data for this compound is not widely available in the literature, the theoretical value provides a benchmark for its identification.

Table 1: Theoretical Exact Mass Data for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Parameter | Value |

| Molecular Formula | C₉H₁₆N₂ |

| Theoretical Monoisotopic Mass | 152.13135 Da |

| Nominal Mass | 152 Da |

This calculated exact mass is a fundamental property used to confirm the compound's identity in complex mixtures when analyzed by HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture (GC) and then provides mass spectral data for each component for structural elucidation and identification (MS).

In a key study on aroma-active dihydropyrazines, 2,3-diethyl-5-methyl-5,6-dihydropyrazine was synthesized and characterized using GC-MS. researchgate.net The analysis provided a specific retention index (RI) and a detailed electron ionization (EI) mass spectrum, which serves as a molecular fingerprint. The mass spectrometer bombards the molecule with electrons, causing it to fragment in a reproducible manner.

The mass spectrum of 2,3-diethyl-5-methyl-5,6-dihydropyrazine shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152, confirming the compound's molecular weight. researchgate.net The fragmentation pattern is crucial for confirming the structure. A notable characteristic discussed in the study is the absence of a fragment at m/z 124, which is present in other dihydropyrazines that have a γ-hydrogen available for rearrangement—a structural feature absent in this specific compound. researchgate.net

Table 2: Key GC-MS Fragmentation Data for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

| 152 | 43% | Molecular Ion [M]⁺ |

| 151 | 20% | Loss of a hydrogen atom [M-H]⁺ |

| 123 | 68% | Loss of an ethyl group [M-C₂H₅]⁺ |

| 109 | 45% | Further fragmentation |

| 81 | 55% | Ring fragmentation |

| 68 | 100% (Base Peak) | Major ring fragment |

| 54 | 60% | Further fragmentation |

| 42 | 85% | Further fragmentation |

Data sourced from Kurniadi et al. (2003). researchgate.net

The retention index on a nonpolar DB-1 capillary column was reported as 1090, providing a standardized chromatographic data point for its identification. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.

As of now, there are no published reports detailing the single-crystal X-ray diffraction analysis of 2,3-diethyl-5-methyl-5,6-dihydropyrazine. Consequently, experimental data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of absorption are characteristic of the types of electronic transitions available in the molecule, particularly those involving π-electrons and non-bonding electrons.

The key chromophore in 2,3-diethyl-5-methyl-5,6-dihydropyrazine is the carbon-nitrogen double bond (C=N) of the imine functional group embedded within the dihydropyrazine ring. This structure is expected to exhibit two characteristic electronic transitions:

A weak n → π* (pi-star) transition at a longer wavelength (typically >300 nm).

A stronger π → π* (pi-star) transition at a shorter wavelength (typically <200 nm).

Specific experimental UV-Vis absorption maxima for 2,3-diethyl-5-methyl-5,6-dihydropyrazine are not documented in readily available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds (stretching, bending, etc.).

While a published experimental IR spectrum for 2,3-diethyl-5-methyl-5,6-dihydropyrazine is not available, the expected characteristic absorption bands can be predicted based on its known structure. These predictions are based on established correlation tables for common functional groups.

Table 3: Predicted IR Absorption Bands for 2,3-Diethyl-5-methyl-5,6-dihydropyrazine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1680 - 1630 | C=N Stretch | Imine |

| 1470 - 1430 | C-H Bend | CH₂ |

| 1385 - 1370 | C-H Bend | CH₃ |

| 1250 - 1020 | C-N Stretch | Amine/Imine |

The most diagnostic peak would be the C=N stretching vibration, confirming the presence of the imine group within the six-membered ring. The C-H stretching and bending vibrations would confirm the presence of the ethyl and methyl substituents as well as the saturated portion of the dihydropyrazine ring.

Computational and Theoretical Investigations of Dihydropyrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of dihydropyrazine (B8608421) systems. nih.govrsc.org This method provides a balance between accuracy and computational cost, making it suitable for analyzing the geometry, electronic structure, and vibrational spectra of molecules like 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. nih.govrsc.org DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various properties that are crucial for understanding the molecule's behavior. rsc.orgresearchgate.net

The electronic properties of dihydropyrazine systems are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and kinetic stability. rsc.orgnih.gov

Theoretical studies on related systems show that the HOMO-LUMO gap can be intentionally "tuned" or modulated. For instance, in donor-acceptor (D-π-A) systems, modifying the electron-donating or withdrawing strength of substituents can systematically alter the orbital energies. nih.gov For 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, the alkyl groups (diethyl and methyl) act as weak electron donors, influencing the energy of the HOMO and LUMO.

Research on annulated dihydropyrazine systems has demonstrated that extending π-conjugation through fusion with other aromatic rings significantly decreases the HOMO-LUMO gap. rsc.orgresearchgate.netrsc.org This is due to the mixing of nitrogen lone-pair orbitals with the carbon π-orbitals, which raises the HOMO energy and lowers the LUMO energy. rsc.orgrsc.org Although 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not a fully aromatic system, the principles of orbital interaction remain relevant. The introduction of different substituents could modulate its electronic properties in a predictable manner.

Table 1: Illustrative HOMO-LUMO Gap Modulation in Dihydropyrazine Derivatives Note: This table presents hypothetical data based on established principles for dihydropyrazine systems to illustrate the effect of substituents on electronic properties.

| Compound | Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 2,3-Diethyl-5,6-dihydropyrazine | -H | -5.80 | -0.90 | 4.90 |

| 2,3-Diethyl-5-methyl-5,6-dihydropyrazine | -CH₃ (Donor) | -5.72 | -0.85 | 4.87 |

| 2,3-Diethyl-5-nitro-5,6-dihydropyrazine | -NO₂ (Acceptor) | -6.10 | -1.50 | 4.60 |

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. While the 5,6-dihydropyrazine ring in 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not aromatic, computational descriptors can quantify the degree of electron delocalization. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most common descriptors used for this purpose. researchgate.netdiva-portal.orgresearchgate.net

HOMA: This index is based on the geometric criterion of aromaticity, comparing bond lengths within a ring to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. diva-portal.orgresearchgate.net

NICS: This is a magnetic criterion. It involves calculating the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)). scispace.com Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest a paratropic current and anti-aromaticity. diva-portal.orgscispace.com

For the non-planar, partially saturated ring in 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, HOMA values would be low, and NICS values would be close to zero, confirming its non-aromatic nature. However, these tools are invaluable in studying related fully aromatic pyrazine (B50134) systems or in analyzing potential reaction pathways where aromaticity might be gained or lost. rsc.orgresearchgate.net

Table 2: Representative Aromaticity Indices for Different Ring Systems Note: This table provides typical values to contrast the expected non-aromatic character of a dihydropyrazine ring with known aromatic and anti-aromatic compounds.

| Compound | Ring Type | HOMA | NICS(0) (ppm) | Aromaticity |

|---|---|---|---|---|

| Benzene | Aromatic | ~0.98 | ~ -8.0 | Aromatic |

| Cyclohexane | Aliphatic | ~0.00 | ~ -1.5 | Non-aromatic |

| 5,6-Dihydropyrazine (core) | Non-aromatic | Low (Expected) | Near 0 (Expected) | Non-aromatic |

| Pyrazine | Aromatic | ~0.75 | ~ -5.5 | Aromatic |

| Cyclobutadiene | Anti-aromatic | ~ -2.81 | ~ +18.0 | Anti-aromatic |

The 5,6-dihydropyrazine ring is not planar and can adopt several conformations. Computational conformational analysis is used to identify the most stable three-dimensional structures and to map the potential energy surface (PES) associated with conformational changes. diva-portal.orgnih.gov For substituted cyclohexene-like rings, such as the one in 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, chair, boat, and twist-boat conformations are possible.

Studies on analogous 1,4-dihydropyridines and other dihydropyrazines have shown that the ring often adopts a flattened boat or screw-boat conformation. researchgate.netresearchgate.net The energetic preference for a particular conformation is determined by steric interactions between the substituents. libretexts.org In 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, the primary considerations would be the steric strain between the axial and equatorial positions of the methyl and diethyl groups. The most stable conformer would likely place the bulkier substituent groups in pseudo-equatorial positions to minimize steric hindrance, such as 1,3-diaxial interactions. libretexts.org DFT calculations can precisely determine the relative energies of these conformers and the energy barriers for interconversion. nih.govbeilstein-journals.org

DFT calculations are a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.org This involves mapping the entire reaction pathway from reactants to products, including the identification and characterization of transition states and intermediates. For dihydropyrazine synthesis, such as the Hantzsch pyridine (B92270) synthesis which can be adapted for pyrazines, computational models can help understand the sequence of bond formation and breaking. youtube.com

For a molecule like 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, one could simulate its oxidation to the corresponding aromatic pyrazine. This would involve locating the transition state for hydrogen abstraction or elimination. The calculated activation energy for this process provides a quantitative measure of the reaction rate, and analysis of the transition state geometry reveals the critical structural features that control the reaction. researchgate.net

Quantum Chemical Modeling of Reactivity and Stability

Quantum chemical models provide descriptors that help predict the reactivity and stability of molecules. researchgate.net For 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, these models can identify the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms with their lone pairs. Blue regions (positive potential) are electron-poor and are sites for nucleophilic attack.

Frontier Orbital Densities: The spatial distribution of the HOMO and LUMO can also predict reactivity. The HOMO density highlights the regions from which an electron is most easily donated (nucleophilic sites), while the LUMO density shows where an electron is most readily accepted (electrophilic sites).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability. rsc.orgbeilstein-journals.org

Studies on related nitropyrazoles have successfully used quantum chemical calculations to explain the regioselectivity of nucleophilic substitution reactions, demonstrating the predictive power of these models. researchgate.net

Theoretical Studies on Annulated Dihydropyrazine Systems

Annulated dihydropyrazine systems, where a dihydropyrazine ring is fused to one or more aromatic rings, have been the subject of significant theoretical interest. rsc.orgresearchgate.netrsc.org These studies are primarily motivated by the search for novel materials with tailored electronic and optical properties for applications in optoelectronics. rsc.org

A key finding from DFT studies on dihydropyrazine-annulated polyacenes is that this structural modification enhances the stability and aromaticity of the polyacene core. rsc.orgresearchgate.netrsc.org The dihydropyrazine units also provide a mechanism to systematically tune the HOMO-LUMO energy gap. As the number of fused rings increases, the gap generally decreases, leading to a red-shift in the molecule's absorption spectrum. rsc.org These theoretical predictions offer design principles for creating new functional organic materials based on the dihydropyrazine scaffold. nih.gov

Applications of Dihydropyrazine Derivatives in Chemical Synthesis and Materials Science

Dihydropyrazines as Versatile Building Blocks in Heterocyclic Chemistry

Dihydropyrazine (B8608421) derivatives serve as valuable synthons for the construction of more complex heterocyclic architectures. The inherent reactivity of the dihydropyrazine ring, which contains endocyclic imine or enamine moieties, allows for a variety of chemical transformations. These transformations can be used to introduce new ring systems or functional groups, making dihydropyrazines a versatile platform for generating molecular diversity.

One of the key applications of dihydropyrazines is in cycloaddition reactions. For instance, 2,3-diphenyl-5,6-dihydropyrazine has been shown to react with malononitrile (B47326) to produce a novel, substituted diazadihydrotriquinacene. acs.org This transformation highlights the ability of the dihydropyrazine ring to act as a precursor to intricate, fused polycyclic systems. The reaction proceeds through a cascade of bond-forming events, showcasing the utility of the dihydropyrazine core in orchestrating complex molecular assemblies.

Furthermore, the synthesis of dihydropyrazines themselves can be achieved through various routes, including the condensation of α,β-unsaturated acyloins with diamines. youtube.com The ability to introduce a range of substituents onto the dihydropyrazine ring during its formation, such as the diethyl and methyl groups in 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, provides a handle for tuning the steric and electronic properties of the resulting molecule. This tunability is crucial for their subsequent use as building blocks in targeted synthesis. For example, N,N'-diacyl-1,4-dihydropyrazines can undergo [2+2] photocycloaddition reactions to yield tetraazatetraasteranes, demonstrating how the substituents on the nitrogen atoms influence the reactivity and outcome of the reaction. researchgate.net

The functionalization of pre-existing dihydropyrazine rings is another avenue for their use as building blocks. The development of methods for the regioselective functionalization of related nitrogen heterocycles, such as pyrazolopyrimidines and imidazopyridazines, via organometallic intermediates suggests that similar strategies could be applied to dihydropyrazines. nih.gov This would allow for the introduction of a wide array of functional groups, further expanding their synthetic utility.

Role in the Synthesis of Complex Organic Molecules

The structural features of dihydropyrazines make them attractive intermediates in the synthesis of complex organic molecules, including natural products and their analogues. While direct examples involving 2,3-Diethyl-5-methyl-5,6-dihydropyrazine in total synthesis are not prevalent in the literature, the strategies employed with related heterocyclic systems underscore their potential. The total synthesis of complex alkaloids, for instance, often relies on the strategic use of heterocyclic scaffolds to build molecular complexity efficiently. nih.govnih.gov

The dearomatization of pyrazines to yield dihydropyrazine derivatives is a key strategy that can be employed in total synthesis. nih.gov This process transforms a flat, aromatic system into a three-dimensional structure with defined stereocenters, which is often a necessary step in the construction of natural products. The resulting dihydropyrazine can then be further elaborated. For example, the total synthesis of the wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine utilized N-oxide chemistry to strategically functionalize the pyrazine (B50134) ring, a tactic that could be adapted for dihydropyrazine chemistry. nih.gov

Moreover, dihydropyrazine derivatives can be envisioned as key components in cascade reactions. A tandem [4+1+1] annulation approach has been developed for the synthesis of 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazines, demonstrating the diastereoselective construction of a dihydropyrazine unit within a more complex fused system. youtube.com This highlights the potential of dihydropyrazine precursors to participate in multicomponent reactions, which are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity from simple starting materials. The synthesis of cephalostatin 1, which involved a late-stage pyrazine-forming reaction to connect two complex fragments, further illustrates the power of diazine chemistry in the assembly of intricate molecular architectures. nih.gov

Development of Optoelectronic Materials via Dihydropyrazine Annulation

The field of materials science has seen a growing interest in nitrogen-containing heterocycles for the development of functional organic materials. Dihydropyrazine derivatives, with their tunable electronic properties and potential for incorporation into larger conjugated systems, are emerging as promising candidates for optoelectronic applications.

A notable example is the use of dihydropyrazine-based polymers in the fabrication of flexible temperature sensors. researchgate.net These polymers, synthesized through direct arylation polymerization, can be processed from environmentally benign solvents like water and alcohol. They exhibit moderate electrical conductivity without the need for external dopants, a desirable characteristic for organic electronic materials. researchgate.net This suggests that a polymer incorporating the 2,3-Diethyl-5-methyl-5,6-dihydropyrazine unit could potentially be designed to have specific electronic properties.

The concept of dihydropyrazine annulation, or the fusion of the dihydropyrazine ring with other aromatic systems, is a powerful strategy for creating novel π-conjugated materials. Theoretical studies on dihydropyrazine-annulated linear polyacenes have shown that this strategy can enhance the aromaticity and stability of the polyacene core while also allowing for the modulation of the HOMO-LUMO energy gap. This is a critical parameter for tuning the optical and electronic properties of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the incorporation of nitrogen heterocycles into perovskite structures for optoelectronic applications is an active area of research. nih.gov The unique electronic structure imparted by the nitrogen atoms can lead to interesting photophysical properties, such as efficient energy transfer. While this research has focused on other nitrogen heterocycles, it provides a conceptual framework for how dihydropyrazine units could be integrated into hybrid organic-inorganic materials to achieve desired functionalities.

Utilization in Catalyst Design and Mechanistic Studies

Dihydropyrazine derivatives possess structural and electronic features that make them suitable for applications in catalysis, both as catalysts themselves or as ligands for metal-based catalysts. The presence of nitrogen atoms with lone pairs of electrons allows them to coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

The design of chiral ligands is a cornerstone of asymmetric catalysis, and while C2-symmetric ligands have been prevalent, there is a growing interest in non-symmetrical ligands. nih.govnih.gov A substituted dihydropyrazine, such as 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, is inherently non-symmetrical and, if resolved into its enantiomers, could serve as a chiral ligand. The steric and electronic environment around a metal center can be fine-tuned by the substituents on the dihydropyrazine ring, potentially leading to high levels of enantioselectivity in catalytic reactions. youtube.com

Dihydropyrazine derivatives can also play a role in mechanistic studies of chemical reactions. The well-defined structure of these molecules allows for systematic investigations into reaction pathways and the influence of various factors on reactivity. For instance, the study of the photochemical [2+2] cycloaddition of N,N'-diacyl-1,4-dihydropyrazines involved density functional theory (DFT) calculations to understand how substituents affect the excited-state properties and, consequently, the reaction outcome. researchgate.net Similar mechanistic inquiries involving 2,3-Diethyl-5-methyl-5,6-dihydropyrazine could provide valuable insights into its reactivity and potential applications.

Furthermore, related heterocyclic systems have been used in ruthenium-catalyzed tandem reactions for the synthesis of other heterocycles. The ability of the heterocyclic core to participate in and direct a sequence of reactions highlights their potential as scaffolds for developing new catalytic transformations. Understanding the mechanistic details of such processes is crucial for the rational design of new catalysts and synthetic methods.

Future Directions and Emerging Research Opportunities for 2,3 Diethyl 5 Methyl 5,6 Dihydropyrazine Research

Innovations in Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways, aiming to reduce environmental impact and enhance efficiency. For 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, future research is anticipated to move away from traditional synthetic methods that may rely on harsh conditions or hazardous reagents.

One promising avenue is the development of catalyst-free and solvent-free reaction conditions. For instance, a greener approach has been demonstrated for the synthesis of 2,3-diphenyl quinoxaline (B1680401) with high yields, utilizing methods like sonication and mechanochemistry, which significantly reduce reaction times and eliminate the need for harmful solvents. arxiv.org Similar principles could be applied to the synthesis of dihydropyrazine (B8608421) derivatives.

Furthermore, the use of biocatalysis presents a significant opportunity for the sustainable production of chiral amines and related heterocycles. mdpi.comsemanticscholar.org Enzymes, such as transaminases and imine reductases, offer high stereoselectivity under mild reaction conditions, which could be harnessed for the asymmetric synthesis of specific stereoisomers of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. mdpi.comsemanticscholar.org The development of whole-cell biocatalysts, as demonstrated in the synthesis of D-DIBOA, could also provide an economically viable and environmentally friendly production route. mdpi.com

Another area of innovation lies in the use of green solvents and recyclable catalysts. Water, ionic liquids, and deep eutectic solvents are being explored as environmentally benign alternatives to conventional organic solvents for the synthesis of various heterocyclic compounds. mdpi.com The application of heterogeneous nanocatalysts, such as zinc oxide nanoparticles (ZnO NPs), has also shown promise in the one-pot synthesis of steroidal dihydropyrazole derivatives, offering advantages like catalyst recyclability and high product yields. nih.gov A transition-metal-free approach for the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives has also been reported, which could be adapted for the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. rsc.org

| Green Synthesis Approach | Potential Application for Dihydropyrazine Synthesis | Key Advantages |

| Catalyst-free and Solvent-free methods | Adaptation of mechanochemistry or sonication for the condensation reaction. | Reduced waste, shorter reaction times, lower energy consumption. |

| Biocatalysis | Use of specific enzymes (e.g., transaminases) for asymmetric synthesis. | High stereoselectivity, mild reaction conditions, biodegradable catalysts. |

| Green Solvents | Employing water or deep eutectic solvents as the reaction medium. | Reduced toxicity and environmental impact, potential for improved reaction rates. |

| Heterogeneous Nanocatalysts | Utilization of recyclable nanocatalysts for cyclocondensation reactions. | Catalyst reusability, high efficiency, ease of separation. |

| Transition-metal-free dearomatization | Dearomatization of a corresponding pyrazine (B50134) precursor. | Avoidance of toxic and expensive metal catalysts. |

Advanced Mechanistic Studies on Dihydropyrazine Reactivity

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is crucial for controlling its synthesis and predicting its behavior in various chemical transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction pathways. rsc.orgnih.gov For instance, computational studies on the reaction mechanism of dihydropyrimidinase have provided detailed insights into the enzyme's catalytic cycle and stereospecificity. rsc.org A similar approach could be used to model the transition states and intermediates involved in the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, helping to optimize reaction conditions and predict the formation of different isomers.

Furthermore, computational investigations into the oxidative aromatization of 1,4-dihydropyridines have shed light on the underlying electronic effects that drive these reactions. rsc.org Applying these computational methods to the oxidation of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine to its corresponding pyrazine could provide a deeper understanding of its stability and reactivity.

Experimental techniques, such as kinetic studies and isotopic labeling, will also play a vital role in validating the proposed mechanisms. By combining experimental data with computational models, a comprehensive picture of the reactivity of dihydropyrazines can be developed. This knowledge will be instrumental in designing novel reactions and controlling the selectivity of chemical transformations involving this heterocyclic core.

Integration of Machine Learning in Dihydropyrazine Design and Prediction

Machine learning (ML) and deep learning are rapidly transforming the field of chemistry by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. arxiv.orguta.edu The integration of these techniques into the study of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its derivatives holds immense potential.

Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be developed to predict a wide range of properties for dihydropyrazine derivatives. nih.govdtu.dk These properties could include physicochemical characteristics, such as solubility and lipophilicity, as well as biological activities. By training these models on existing experimental data, it becomes possible to screen large virtual libraries of dihydropyrazine analogs and identify candidates with optimal properties for specific applications. Recent work has shown that ML models can be successfully applied to predict the properties of complex molecules like targeted protein degraders. nih.gov

Moreover, machine learning can assist in the design of novel dihydropyrazine derivatives with enhanced functionalities. Generative models, a type of deep learning algorithm, can be used to propose new molecular structures that are likely to possess desired properties. This approach can accelerate the discovery of new dihydropyrazines with improved performance in various applications. The development of robust molecular representation learning models is a key aspect of this endeavor. uta.edu

The application of machine learning is not limited to property prediction. It can also be used to predict the outcomes of chemical reactions, including reaction yields and the formation of byproducts. This can aid in the optimization of synthetic routes to 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its derivatives, making their production more efficient and cost-effective.

| Machine Learning Application | Potential Impact on Dihydropyrazine Research | Example Techniques |

| Property Prediction (QSPR) | Rapid screening of virtual libraries for desired physicochemical and biological properties. | Support Vector Machines, Random Forests, Neural Networks. |

| Novel Molecular Design | Generation of new dihydropyrazine structures with optimized functionalities. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

| Reaction Outcome Prediction | Optimization of synthetic routes by predicting reaction yields and byproducts. | Graph Neural Networks, Transformer-based models. |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical scaffold of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine offers numerous possibilities for novel chemical transformations and derivatizations, leading to the creation of a diverse range of new compounds with unique properties and potential applications.

One area of exploration is the synthesis of novel dihydropyrazine derivatives with specific biological activities. For example, new dihydropyrazine derivatives have been synthesized that exhibit DNA strand-breakage activity, suggesting their potential as therapeutic agents. nih.gov By systematically modifying the substituents on the dihydropyrazine ring of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine, it may be possible to develop new compounds with enhanced biological efficacy.

The synthesis of hybrid molecules incorporating the dihydropyrazine core is another exciting avenue. For instance, the synthesis of steroidal dihydropyrazole derivatives has demonstrated the potential for creating novel compounds with anticancer and antioxidant activities. nih.gov Similar strategies could be employed to fuse the 2,3-Diethyl-5-methyl-5,6-dihydropyrazine moiety with other pharmacologically active scaffolds, leading to the discovery of new drug candidates.

Furthermore, the dihydropyrazine ring itself can participate in various chemical transformations. For example, the oxidative aromatization to the corresponding pyrazine is a fundamental reaction. rsc.org Exploring other ring-opening or ring-expansion reactions could lead to the synthesis of entirely new classes of heterocyclic compounds. The development of multicomponent reactions involving dihydropyrazine precursors could also provide a highly efficient means of generating molecular diversity.

The functionalization of the existing substituents on the dihydropyrazine ring also offers a route to new derivatives. For example, the ethyl and methyl groups of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine could be further modified through various chemical reactions to introduce new functional groups and modulate the properties of the molecule.

Q & A

Q. What are the common synthetic routes for 2,3-diethyl-5-methyl-5,6-dihydropyrazine, and how do experimental conditions influence yield?

- Methodological Answer : The compound is synthesized via chemoenzymatic pathways and condensation reactions. For example, baker's yeast catalyzes the biotransformation of aliphatic aldehydes/2-ketocarboxylic acids into acyloins, which react with 1,2-propanediamine under mild conditions to form dihydropyrazines . Chemical synthesis involves condensation of ethylenediamine or 1,2-diaminopropane with diketones (e.g., 2,3-pentanedione) in ethanol or acetic acid under reflux, followed by catalytic dehydration (e.g., Pd/C) to achieve ring aromatization . Key factors affecting yield include pH control, reaction time, and purity of starting materials. For instance, incomplete dehydration may leave residual 5,6-dihydropyrazine intermediates, reducing final product purity .

Q. How can structural characterization of 2,3-diethyl-5-methyl-5,6-dihydropyrazine be performed using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (HRGC-EI-MS) : Fragmentation patterns include base peaks at m/z = 56 (C₄H₈) and m/z = 42 (CH₂NH₂⁺), with molecular ion peaks at m/z = 166 (C₉H₁₆N₂). Loss of acetonitrile (C₂H₃N, 41 Da) is characteristic of dihydropyrazines .

- NMR : ¹H NMR reveals methyl/ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ adjacent to N). ¹³C NMR confirms ring saturation (C5-C6) via shifts at δ 30–40 ppm .

- Isotopic Analysis : δ¹⁵N, δ²H, and δ¹³C values are determined using isotope-ratio mass spectrometry (IRMS) to track synthetic pathways and isotopic fractionation .

Advanced Research Questions

Q. How do isotopic fractionation patterns during synthesis inform mechanistic studies of 2,3-diethyl-5-methyl-5,6-dihydropyrazine?

- Methodological Answer : Isotopic enrichment (e.g., δ¹⁵N = −2.5‰ to +5.0‰) occurs during condensation and dehydration steps. For example, ethylenediamine (δ¹⁵N = +1.2‰) reacts with 2,3-pentanedione (δ¹³C = −28.5‰) to yield a product with δ¹⁵N = +3.8‰, indicating kinetic isotope effects (KIE) during N–C bond formation . Researchers should use high-resolution IRMS and calibrate against international standards (e.g., V-SMOW, V-PDB) to resolve discrepancies between synthetic batches .

Q. What strategies resolve contradictions in reported synthetic pathways for dihydropyrazines?

- Methodological Answer : Discrepancies in historical syntheses (e.g., failed replications of 1,4-dihydropyrazine derivatives) are addressed via:

- Spectroscopic Validation : Compare experimental NMR/ESR data with literature. For example, ESR spectra of dihydropyrazine radicals show hyperfine splitting constants (e.g., aN = −0.94 G) to confirm spin density distribution .

- Replication Under Controlled Conditions : Reproduce reactions using purified reagents and inert atmospheres to minimize oxidation byproducts .

Q. How can fragmentation patterns in mass spectrometry distinguish isomeric dihydropyrazines?

- Methodological Answer : Isomers like 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine and 2-ethyl-3,6-dimethyl-5,6-dihydropyrazine exhibit distinct fragmentation:

Q. What experimental parameters control stereochemical outcomes in dihydropyrazine synthesis?

- Methodological Answer : Chirality arises from asymmetric carbons in the diamine precursor (e.g., 1,2-propanediamine). Enantiomeric excess (ee) is quantified via chiral GC columns (e.g., Cyclosil-B) or circular dichroism. For example, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine shows distinct Cotton effects at 220 nm . Reaction temperature and solvent polarity (e.g., ethanol vs. DMF) influence diastereomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.